3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid is an organic compound with the molecular formula and a molecular weight of 341.59 g/mol. It features a benzyloxy group, bromine, and chlorine substituents on a benzoic acid backbone. The compound is classified as a benzoic acid derivative and is notable for its potential applications in organic synthesis and medicinal chemistry.
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid can be classified under:
The synthesis of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid typically involves several key steps:
For example, one method involves heating salicylic acid with bromine and chlorinating agents under controlled conditions to yield the bromo-chloro substituted benzoic acid, followed by alkylation with benzyl bromide .
The molecular structure of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid can be represented using various chemical notations:
InChI=1S/C14H10BrClO3/c15-10-4-5-12(18)13(19)11(10)6-20-14-7-2-1-3-8(14)9(16)17/h1-7H,8H2,(H,18,19)O=C(O)C1=C(Br)C=CC(OCC2=CC=CC=C2)=C1ClThe compound exhibits a complex arrangement of atoms with notable features:
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid is capable of undergoing various chemical reactions typical for aromatic compounds:
These reactions are essential for developing more complex molecules in synthetic organic chemistry .
The mechanism of action for 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid often involves its role as an intermediate in various synthetic pathways:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are utilized to characterize this compound further .
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid has several scientific uses:
The Ullmann ether synthesis enables efficient installation of the benzyloxy group at the meta-position of benzoic acid derivatives. This copper-catalyzed cross-coupling involves reacting 3-hydroxy-6-bromo-2-chlorobenzoic acid with benzyl bromide in the presence of catalytic copper(I) iodide. Key advances include:
Table 1: Ullmann Coupling Conditions and Yields
| Catalyst System | Ligand | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|
| CuI (10 mol%) | None | 130 | 65 | |
| CuI (5 mol%) | Phenanthroline | 90 | 88 | |
| Cu nanoparticles | DMEDA | 70 | 92 | [7] |
Diazotization-chlorination provides regioselective ortho-chlorination:
POCl₃ facilitates simultaneous chlorination and cyclization in quinoline syntheses:
Cu-catalyzed methods enhance functional group compatibility:
NBS provides precise para-bromination relative to the carboxylic acid group:
Table 2: Chlorination Reagent Comparison
| Reagent | Temperature (°C) | Solvent | Selectivity | Byproduct Removal | |
|---|---|---|---|---|---|
| SOCl₂ | 65–80 | Toluene | Moderate | Complex (SO₂ scrubbing) | |
| NCS | 70–85 | MeCN | High | Simple filtration | [1] [5] |
The benzyloxy group demonstrates orthogonal stability:
Table 3: Stability Profile of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic Acid
| Condition | Temperature (°C) | Exposure Time (h) | Decomposition (%) | |
|---|---|---|---|---|
| H₂SO₄ (1M) | 25 | 24 | <5 | |
| HBr/AcOH (30%) | 25 | 1 | >99 | |
| K₂CO₃/MeOH (10%) | 60 | 12 | 15 | [3] |
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5